molecular formula C22H19N3O2 B7430302 N-[4-(cyclopropanecarbonylamino)phenyl]-4-phenylpyridine-2-carboxamide

N-[4-(cyclopropanecarbonylamino)phenyl]-4-phenylpyridine-2-carboxamide

カタログ番号: B7430302
分子量: 357.4 g/mol
InChIキー: HYVWSCAGTKUUOO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(cyclopropanecarbonylamino)phenyl]-4-phenylpyridine-2-carboxamide, also known as CC-115, is a novel small molecule inhibitor of the mTOR kinase pathway. The mTOR pathway is involved in many cellular processes, including cell growth, proliferation, and survival. Inhibition of this pathway has been shown to have potential therapeutic benefits in a variety of diseases, including cancer, autoimmune disorders, and metabolic disorders.

作用機序

N-[4-(cyclopropanecarbonylamino)phenyl]-4-phenylpyridine-2-carboxamide inhibits the mTOR kinase pathway by binding to the active site of the mTOR kinase. This prevents the activation of downstream signaling pathways that are involved in cell growth, proliferation, and survival. Inhibition of the mTOR pathway also leads to the activation of autophagy, a cellular process that helps to remove damaged or dysfunctional proteins and organelles.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer models, this compound has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and reduce angiogenesis. In autoimmune disorders, this compound has been shown to reduce inflammation, inhibit the activation of immune cells, and improve disease symptoms. In metabolic disorders, this compound has been shown to improve glucose metabolism, reduce insulin resistance, and improve lipid metabolism.

実験室実験の利点と制限

N-[4-(cyclopropanecarbonylamino)phenyl]-4-phenylpyridine-2-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has a high affinity for the mTOR kinase, which makes it a potent inhibitor of the mTOR pathway. However, there are also limitations to the use of this compound in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can limit its duration of action in vivo.

将来の方向性

There are several future directions for the study of N-[4-(cyclopropanecarbonylamino)phenyl]-4-phenylpyridine-2-carboxamide. One potential application is in combination therapy for cancer. This compound has been shown to enhance the efficacy of other anticancer therapies, such as chemotherapy and radiation therapy. Another potential application is in the treatment of neurodegenerative disorders. The mTOR pathway has been implicated in the pathogenesis of several neurodegenerative disorders, and inhibition of this pathway may have therapeutic benefits. Finally, this compound may have potential applications in aging research, as the mTOR pathway has been implicated in the aging process.

合成法

N-[4-(cyclopropanecarbonylamino)phenyl]-4-phenylpyridine-2-carboxamide can be synthesized using a multi-step process, which involves the reaction of various chemical intermediates. The final product is obtained through a coupling reaction between a pyridine-2-carboxylic acid derivative and a cyclopropanecarbonyl chloride derivative. The synthesis of this compound has been optimized to produce high yields and purity.

科学的研究の応用

N-[4-(cyclopropanecarbonylamino)phenyl]-4-phenylpyridine-2-carboxamide has been extensively studied in preclinical models of cancer, autoimmune disorders, and metabolic disorders. In cancer models, this compound has been shown to inhibit tumor growth and enhance the efficacy of other anticancer therapies. In autoimmune disorders, this compound has been shown to reduce inflammation and improve disease symptoms. In metabolic disorders, this compound has been shown to improve glucose metabolism and reduce insulin resistance.

特性

IUPAC Name

N-[4-(cyclopropanecarbonylamino)phenyl]-4-phenylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c26-21(16-6-7-16)24-18-8-10-19(11-9-18)25-22(27)20-14-17(12-13-23-20)15-4-2-1-3-5-15/h1-5,8-14,16H,6-7H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVWSCAGTKUUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)NC(=O)C3=NC=CC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。